2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
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Overview
Description
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is a chemical compound with a complex structure that includes a hydroxy group and an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be achieved through several methods. One common approach involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of ultrasound irradiation, which has been found to be efficient in terms of time and synthetic performance .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . This method is advantageous due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include halo-aryl and heterocyclic derivatives, which have shown significant antibacterial and antifungal properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and antifungal properties, making it a candidate for antimicrobial agents.
Medicine: Potential use in the development of drugs for treating infections and other diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone involves its interaction with microbial cell membranes, leading to disruption and eventual cell death . The compound targets specific pathways in bacteria and fungi, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Similar structure but lacks the hydroxy group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxy and methoxy group but differs in the aromatic ring structure.
1H-Indole, 2,3-dihydro-: Similar indole structure but lacks the ethanone moiety.
Uniqueness
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is unique due to its combination of hydroxy and indanone groups, which confer specific chemical properties and biological activities not found in similar compounds.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-hydroxy-1-(1-hydroxy-2,3-dihydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h1-4,12,14H,5-7H2 |
InChI Key |
ARULILXXQBVNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)CO)O |
Origin of Product |
United States |
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